molecular formula C26H25N5O3 B11690091 N'-[(E)-[2,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-YL]methylidene]-4-(2,5-dimethyl-1H-pyrrol-1-YL)benzohydrazide

N'-[(E)-[2,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-YL]methylidene]-4-(2,5-dimethyl-1H-pyrrol-1-YL)benzohydrazide

Cat. No.: B11690091
M. Wt: 455.5 g/mol
InChI Key: SXJCUVURJAHEKK-JVWAILMASA-N
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Description

N’-[(E)-[2,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-YL]methylidene]-4-(2,5-dimethyl-1H-pyrrol-1-YL)benzohydrazide is a complex organic compound characterized by its unique structure, which includes two pyrrole rings and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[2,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-YL]methylidene]-4-(2,5-dimethyl-1H-pyrrol-1-YL)benzohydrazide typically involves the condensation of 2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrole-3-carbaldehyde with 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[2,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-YL]methylidene]-4-(2,5-dimethyl-1H-pyrrol-1-YL)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The pyrrole rings can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas (H₂).

    Substitution: Electrophiles such as halogens (Cl₂, Br₂) or nitro groups (NO₂⁺).

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or nitrated pyrrole derivatives.

Scientific Research Applications

N’-[(E)-[2,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-YL]methylidene]-4-(2,5-dimethyl-1H-pyrrol-1-YL)benzohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of N’-[(E)-[2,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-YL]methylidene]-4-(2,5-dimethyl-1H-pyrrol-1-YL)benzohydrazide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitrophenyl group can undergo redox reactions, which may contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dibromo-N’-[(E)-[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylidene]-4-hydroxybenzohydrazide
  • 6-(4-Substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole

Uniqueness

N’-[(E)-[2,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-YL]methylidene]-4-(2,5-dimethyl-1H-pyrrol-1-YL)benzohydrazide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. Its dual pyrrole rings and nitrophenyl group make it a versatile compound for various applications.

Properties

Molecular Formula

C26H25N5O3

Molecular Weight

455.5 g/mol

IUPAC Name

N-[(E)-[2,5-dimethyl-1-(3-nitrophenyl)pyrrol-3-yl]methylideneamino]-4-(2,5-dimethylpyrrol-1-yl)benzamide

InChI

InChI=1S/C26H25N5O3/c1-17-8-9-18(2)29(17)23-12-10-21(11-13-23)26(32)28-27-16-22-14-19(3)30(20(22)4)24-6-5-7-25(15-24)31(33)34/h5-16H,1-4H3,(H,28,32)/b27-16+

InChI Key

SXJCUVURJAHEKK-JVWAILMASA-N

Isomeric SMILES

CC1=CC=C(N1C2=CC=C(C=C2)C(=O)N/N=C/C3=C(N(C(=C3)C)C4=CC(=CC=C4)[N+](=O)[O-])C)C

Canonical SMILES

CC1=CC=C(N1C2=CC=C(C=C2)C(=O)NN=CC3=C(N(C(=C3)C)C4=CC(=CC=C4)[N+](=O)[O-])C)C

Origin of Product

United States

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